Ifa-cea
Description
Structure
2D Structure
Properties
CAS No. |
125108-88-5 |
|---|---|
Molecular Formula |
C46H71IN4O4 |
Molecular Weight |
871 g/mol |
IUPAC Name |
[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate |
InChI |
InChI=1S/C46H71IN4O4/c1-31(2)16-15-17-32(3)37-21-22-38-35-20-19-33-28-34(23-25-45(33,4)39(35)24-26-46(37,38)5)55-43(53)18-13-11-9-7-6-8-10-12-14-27-49-44(54)36-29-40(47)41(50-51-48)30-42(36)52/h19,29-32,34-35,37-39,52H,6-18,20-28H2,1-5H3,(H,49,54)/t32-,34?,35?,37-,38?,39?,45+,46-/m1/s1 |
InChI Key |
WASFNXUOAXICMC-GPVRCZESSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCCCCCCCCNC(=O)C5=CC(=C(C=C5O)N=[N+]=[N-])I)C)C |
Synonyms |
12-((-5-iodo-4-azido-2-hydroxybenzoyl)amino)dodecanoic acid cholesteryl ester IFA-CEA |
Origin of Product |
United States |
Synthetic and Preparative Methodologies for Ifa Cea Formulations
Strategies for Antigen (CEA) Sourcing and Molecular Modification
Carcinoembryonic Antigen (CEA) is a glycoprotein (B1211001) that can be sourced through recombinant expression or synthesized as peptide epitopes.
Recombinant expression is a primary method for obtaining CEA. While historical methods included recovery from ascetic fluids, current demand is often met through recombinant technologies researchgate.net.
Various expression systems have been explored for CEA and its domains:
Insect Cells (Baculovirus system) : Recombinant CEA lacking the transmembrane domain has been expressed in insect cells using a baculovirus expression system. Purification from insect cell supernatant often involves acidification to pH 3.5 to inactivate viruses, followed by multiple chromatography steps. These include hydrophobic interaction chromatography (HIC) using resins like ether 650M and Butyl 650M, lentil lectin Sepharose 4B, and DEAE (anion exchange) Sepharose Fast Flow google.com.
Yeast (Pichia pastoris) : The yeast Pichia pastoris has been successfully used for the expression of truncated forms of CEA, such as the N-A3 domain. This process often involves electrotransformation of the host strain with a vector containing the CEA N-A3 cDNA, followed by screening for expression and G418 resistance. Optimization of methanol-induction conditions can significantly increase CEA N-A3 levels. Purification of recombinant CEA N-A3 from clarified fermentation supernatant can be achieved using Ni-IDA (imino di-acetic acid) affinity chromatography researchgate.netnih.gov. Peptide N-glycosidase F treatment has shown that the recombinant protein can be heavily glycosylated but expressed as a single polypeptide without proteolytic degradation researchgate.netnih.gov.
Mammalian Cells (e.g., Chinese Hamster Ovary - CHO cells) : For correct glycosylation, which is crucial for CEA's structure and function, expression in mammalian cells or glyco-engineered insect cells is often preferred researchgate.net. Purification of recombinant His-tagged CEA from CHO cell expression can utilize radial flow chromatography with agarose (B213101) resin beads designed to capture His-tagged proteins, circumventing centrifugation or filtration steps researchgate.net.
Purification techniques for CEA generally involve a combination of methods to achieve high purity, given the physical similarities with other CEA family members and contaminants. Common purification strategies include:
Affinity Chromatography : This is a key technique, often employing monoclonal antibodies specific for CEA domains or His-tag affinity chromatography for recombinant versions researchgate.netgoogle.comcloud-clone.com.
Size-Exclusion Chromatography (Gel Filtration) : Resins like Sephadex G-200, Sepharose 6B, and Sepharose 4B are used to separate proteins based on size google.com.
Ion-Exchange Chromatography : Anion-exchange chromatography, such as with DEAE Sephadex or DEAE Sepharose Fast Flow, is also employed google.com.
Hydrophobic Interaction Chromatography (HIC) : Used to separate proteins based on hydrophobicity google.com.
Lectin Affinity Chromatography : Con A Sepharose and lentil lectin Sepharose 4B are used to purify glycosylated proteins like CEA google.com.
PCA Extraction : Perchloric acid (PCA) extraction has been historically used, but it can alter the physical, chemical, and immunological properties of CEA google.com.
For immunological research, specific epitopes of CEA can be synthesized as peptides. Peptide synthesis allows for precise control over the amino acid sequence and facilitates derivatization for various research applications.
Solid-Phase Peptide Synthesis (SPPS) : This is the predominant method for synthesizing peptides corresponding to CEA epitopes. SPPS enables the sequential addition of amino acids to a growing peptide chain anchored to a solid resin lumc.nl.
Derivatization : Synthetic peptides can be derivatized to enhance their properties or for specific research applications. This includes:
Conjugation to Carriers : CEA peptides can be attached to macromolecular carriers like multichain poly(DL-alanine) or bovine serum albumin using water-soluble carbodiimide (B86325) reagents to enhance immunogenicity and antibody production nih.gov.
Amino Acid Replacements : Selective amino acid replacements within CEA epitopes can be performed to enhance their immunogenicity, as demonstrated with the HLA-A2-restricted CTL epitope CEA691 (IMIGVLVGV). For instance, replacing the N-terminal amino acid with tyrosine (e.g., YMIGMLVGV, YMIGVLLGV) has shown enhanced in vivo and in vitro immunogenicity nih.gov.
Tagging : Peptides can be modified with detection and/or identification tags (e.g., fluorescent groups, biotin, metal-chelating groups) for research tools lumc.nl.
Peptide Microarrays : Synthesized CEA peptides can be immobilized on glass slides via flexible linkers for peptide microarrays. These arrays display multiple copies of peptides and are used for biomarker discovery, immunomonitoring, and studying protein interactions jpt.com.
Methods for IFA-CEA Conjugate and Mixture Formation
The formation of this compound involves emulsifying the aqueous antigen solution (CEA) with the oil-based IFA. The stability of this emulsion is critical for its efficacy.
Stable water-in-oil emulsions of antigens with IFA are essential for optimal immunological outcomes, as they ensure sustained antigen release creative-diagnostics.combmj.comresearchgate.netnih.gov. Several techniques are employed for emulsification:
Two-Syringe Method (Syringe Extrusion) : This is a traditional and widely used method, especially for laboratory and clinical peptide-based vaccinations. It involves repeatedly forcing the aqueous antigen phase and the oil-phase adjuvant back and forth between two syringes connected by a small-bore needle or a three-way stopcock researchgate.netnih.govdoi.org. Vigorous mixing for several minutes is recommended to achieve maximum stability, resulting in a white emulsion creative-diagnostics.com.
Vortex Method : A simpler and more rapid method, particularly suitable for preparing larger volumes of vaccine emulsion. It involves high-speed vortexing of the antigen solution (e.g., in phosphate-buffered saline) with IFA. For instance, vortexing at high speed for one hour can create a stable emulsion researchgate.net. While convenient, some research suggests that emulsions prepared by vortexing might show lower and more variable immune responses compared to syringe extrusion, particularly at suboptimal antigen doses researchgate.net.
High-Speed Homogenization : This technique uses a high-shear mixer to create emulsions. For example, combining equal parts of aqueous antigen phase and adjuvant in a beaker and mixing at high speed (e.g., 5000 rpm for 3 minutes) can produce homogeneous emulsions with small particle sizes (below 1 µm) and low phase separation, maintaining stability for up to a year at 4°C researchgate.netdoi.orgresearchgate.net. This method is also suitable for preparing larger volumes researchgate.net.
Quality Control Parameters for Emulsions : To ensure the stability and quality of the water-in-oil emulsion, several physicochemical parameters are analyzed:
Visual Inspection : Observing the emulsion's appearance (e.g., white, homogeneous) creative-diagnostics.comdoi.org.
Particle Size Measurement : Using techniques like microscopy or laser scattering granulometry to determine droplet size (e.g., below 1 µm for good homogeneity) researchgate.netdoi.org.
Conductivity Measurement : A conductivity below 10 µS/cm typically indicates a water-in-oil (W/O) emulsion researchgate.net.
"Drop Test" : A drop of a well-prepared W/O emulsion should not disperse when dropped into water researchgate.net.
Phase Separation : Monitoring the separation of the oil phase from the emulsion over time to assess physical stability researchgate.net.
Data on emulsion stability and characteristics are crucial for optimizing preparative methods.
| Emulsification Technique | Typical Mixing Duration | Emulsion Characteristics (General) | Stability (Reported) | Notes |
| Syringe Extrusion | Several minutes to 10 min creative-diagnostics.comresearchgate.net | White, stable emulsion creative-diagnostics.com | Good nih.gov | Labor-intensive, suitable for smaller volumes researchgate.net |
| Vortex Method | 10 minutes to 1 hour researchgate.netresearchgate.net | Stable emulsion researchgate.net | Variable, potentially lower stability/higher variability in immune response at suboptimal doses researchgate.net | Rapid, suitable for larger volumes researchgate.net |
| High-Speed Homogenization | 3 minutes to 10 minutes doi.orgresearchgate.net | Good homogeneity, particle size < 1 µm, low phase separation researchgate.net | Up to 1 year at 4°C researchgate.net | Optimal for large volumes, high shear researchgate.netdoi.org |
Nanoparticle-based delivery systems offer advanced platforms for vaccine formulations, including those involving antigens like CEA. These systems can function as both delivery vehicles and immune-stimulating adjuvants, enhancing antigen presentation and immunogenicity ege.edu.trnih.govresearchgate.net.
While IFA itself is an emulsion, the integration of this compound with nanoparticles typically involves encapsulating or associating the antigenic component (CEA) with nanoparticles, which can then be formulated with or without IFA, or IFA components can be incorporated into the nanoparticle structure. The goal is to improve stability, targeted delivery, and immune response.
Types of nanoparticles explored for antigen delivery include:
Liposomes : Vesicles composed of lipid bilayers that can encapsulate antigens nih.gov.
Polymeric Nanoparticles : Biodegradable polymers can encapsulate or conjugate antigens, offering controlled release and targeting capabilities ege.edu.trnih.gov.
Virus-Like Particles (VLPs) : Self-assembling protein structures that mimic viruses but lack genetic material, effectively presenting antigens ege.edu.trgoogle.com.
Inorganic Nanoparticles (e.g., Gold Nanoparticles) : Can be modified to conjugate antigens and adjuvants, enhancing cellular and humoral immunity researchgate.net.
Advantages of integrating nanoparticles with antigenic components:
Protection of Antigens : Nanoparticles can protect antigens from premature degradation nih.gov.
Enhanced Stability : Improve the stability of antigenic components ege.edu.trnih.gov.
Improved Antigen Presentation : Facilitate efficient uptake and processing by antigen-presenting cells (APCs) due to their size and surface properties nih.gov.
Targeted Delivery : Can be functionalized with specific ligands to target particular cells, tissues, or organs, enhancing delivery to the desired immunological sites ege.edu.trnih.gov.
Adjuvant Properties : Some nanoparticles inherently possess adjuvant properties, or can be co-formulated with adjuvants like IFA components to further stimulate immune activation ege.edu.trnih.govgoogle.com.
Research findings indicate that nanoemulsions, a type of nanoparticle-based system, perform better than larger-sized emulsions in effectively delivering antigens to APCs researchgate.net. This highlights the ongoing evolution of delivery systems to optimize the presentation and efficacy of antigenic components in immunological formulations.
Molecular and Cellular Mechanisms of Ifa Cea Immunomodulation
IFA-Mediated Immune Cell Activation and Recruitment Mechanisms
Incomplete Freund's Adjuvant functions primarily by creating an antigen depot at the injection site and stimulating a localized inflammatory response. changyubio.comnih.gov This environment is crucial for the recruitment and activation of various immune cells, particularly antigen-presenting cells (APCs), which are essential for initiating the adaptive immune response. nih.govbohrium.com
IFA is a water-in-oil emulsion that establishes a depot at the site of injection, ensuring the slow and sustained release of the co-administered antigen, such as CEA. changyubio.comnih.gov This prolonged antigen availability increases the likelihood of uptake by APCs, including dendritic cells (DCs) and macrophages. changyubio.combohrium.com The emulsion itself induces a mild inflammatory reaction, recruiting these APCs to the vaccination site. nih.gov
While IFA lacks the potent microbial components of Complete Freund's Adjuvant (CFA), it still facilitates APC activation. invivogen.com The physical nature of the emulsion can promote the uptake of antigens. nih.gov Some studies suggest that IFA's effects may be partially modulated through Nucleotide-binding oligomerization domain-containing protein 2 (NOD2). nih.govinvivogen.com Furthermore, research in human clinical trials has shown that repeated vaccination with peptides in an IFA formulation can lead to the formation of tertiary lymphoid structures at the vaccine site. nih.govbmj.com These structures contain mature DCs and aggregates of T and B cells, creating a microenvironment that supports ongoing, localized immune responses and enhances DC activation. nih.gov The upregulation of TLR adapter molecules like MyD88 and TRIF has also been observed in the vaccine site microenvironment following IFA administration, suggesting an induction of TLR pathway signaling even without an exogenous TLR agonist. nih.gov
| Mechanism | Description | Key Cellular/Molecular Players | References |
|---|---|---|---|
| Antigen Depot Formation | The water-in-oil emulsion creates a localized deposit of the antigen (e.g., CEA), allowing for its slow and sustained release over time. | Paraffin oil, Mannide monooleate | changyubio.comnih.gov |
| Immune Cell Recruitment | Induces a local inflammatory response that attracts immune cells, including APCs like dendritic cells and macrophages, to the injection site. | APCs, Lymphocytes | nih.govbohrium.com |
| Enhanced Antigen Uptake | The emulsion's properties and interaction with cell membranes may facilitate more efficient engulfment of the antigen by APCs. | Dendritic Cells, Macrophages | changyubio.comnih.gov |
| Tertiary Lymphoid Structure (TLS) Formation | Repeated administration at the same site can induce the formation of organized lymphoid structures, creating a "nursery" for immune responses with mature DCs. | Dendritic Cells, T cells, B cells | nih.govbmj.com |
| Innate Signaling Pathway Activation | Evidence suggests modulation of innate immune pathways, such as those involving NOD2 and TLR signaling (MyD88, TRIF), to enhance APC maturation. | NOD2, MyD88, TRIF | invivogen.comnih.gov |
The administration of IFA alters the local immune microenvironment by modulating the expression of various cytokines and chemokines. bohrium.com This modulation is critical for directing the nature of the subsequent immune response. IFA generally promotes a Th2-biased response, which is characterized by the production of cytokines that support antibody production. invivogen.comnih.gov However, human studies have shown that repeated vaccination with IFA and peptides can create a Th1-dominant environment at the vaccine site. bmj.com This is evidenced by dramatically enhanced expression of TBX21 (T-bet) and decreased GATA3, along with high expression of IFNγ and STAT1. bmj.com
The creation of tertiary lymphoid structures is associated with an enhanced expression of a specific chemokine signature that facilitates the organization and retention of immune cells. nih.gov This localized network of signaling molecules is essential for the effective priming and differentiation of T cells that can recognize and attack tumor cells expressing the target antigen. nih.govnih.gov
CEA-Specific Antigen Processing and Presentation Pathways
Carcinoembryonic antigen (CEA) is a glycoprotein (B1211001) that is overexpressed in many adenocarcinomas, making it a suitable target for cancer immunotherapy. nih.govwikipedia.orgnih.gov For an effective T-cell response to be mounted against CEA-expressing tumors, peptides derived from this large glycoprotein must be processed and presented by APCs on Major Histocompatibility Complex (MHC) molecules.
The induction of a comprehensive anti-tumor immune response requires the activation of both CD4+ helper T cells and CD8+ cytotoxic T lymphocytes (CTLs). This is achieved through the presentation of CEA-derived peptides on both MHC class II and MHC class I molecules, respectively. frontiersin.orglifeandbiology.com
MHC Class II Pathway : APCs internalize the exogenous CEA protein through endocytosis or phagocytosis. lifeandbiology.com Inside the endosomal/lysosomal compartment, the protein is degraded into smaller peptides. These peptides are then loaded onto MHC class II molecules. lifeandbiology.com The resulting peptide-MHC class II complexes are transported to the cell surface for presentation to CD4+ T cells. lifeandbiology.comnih.gov The identification of CEA-derived epitopes that can be presented by common HLA-DR alleles demonstrates the potential to activate CD4+ T-helper cells, which are crucial for initiating and sustaining anti-tumor immune responses. nih.govnih.gov
MHC Class I Pathway (Cross-Presentation) : To activate naive CD8+ CTLs, peptides from an exogenous antigen like CEA must be presented on MHC class I molecules, a process known as cross-presentation. wikipedia.org Certain professional APCs, particularly specific subsets of dendritic cells, are highly efficient at cross-presentation. wikipedia.orgfrontiersin.org In this pathway, internalized CEA is transported from the endosome into the cytosol, where it is processed by the proteasome into short peptides. wikipedia.orgfrontiersin.org These peptides are then transported into the endoplasmic reticulum and loaded onto MHC class I molecules, which subsequently traffic to the cell surface to activate CD8+ T cells. lifeandbiology.comwikipedia.org
| Pathway | MHC Class | T Cell Target | Antigen Source | Processing Location | Key Steps | References |
|---|---|---|---|---|---|---|
| Endogenous | MHC Class II | CD4+ Helper T Cells | Exogenous (extracellular CEA protein) | Endo-lysosomal compartment | Antigen uptake, proteolytic degradation, loading onto MHC Class II. | frontiersin.orglifeandbiology.com |
| Cross-Presentation | MHC Class I | CD8+ Cytotoxic T Cells | Exogenous (extracellular CEA protein) | Cytosol (via endosome) | Antigen uptake, translocation to cytosol, proteasomal degradation, loading onto MHC Class I in ER. | wikipedia.orgfrontiersin.org |
For a T cell to become fully activated, it requires two signals from the APC. wikipedia.org The first is the antigen-specific signal provided by the T cell receptor (TCR) recognizing the CEA peptide-MHC complex. wikipedia.orgaacrjournals.org The second is a non-antigen-specific, co-stimulatory signal delivered by the interaction of co-stimulatory molecules on the APC and the T cell. wikipedia.orgnih.gov
Key co-stimulatory interactions include the B7 family molecules (CD80 and CD86) on the APC binding to CD28 on the T cell. wikipedia.orgresearchgate.net This "signal 2" is essential for T cell proliferation, differentiation, and survival. wikipedia.org The inflammatory environment created by IFA helps to ensure that APCs upregulate these crucial co-stimulatory molecules, thereby promoting a robust activation of CEA-specific T cells rather than inducing a state of anergy or tolerance. nih.govbmj.comresearchgate.net Studies have shown that vaccination can enhance the expression of molecules like CD80, CD86, and CD40L, which ligates CD40 on DCs, further supporting their activation and maturation. nih.govbmj.com
Synergistic Molecular Interactions within IFA-CEA Formulations
The efficacy of the this compound formulation stems from the synergistic interplay between the adjuvant and the antigen. nih.govmdpi.com IFA's role extends beyond simply being a passive carrier for CEA. The depot effect created by the IFA emulsion ensures a prolonged presence of CEA, maximizing the opportunity for its uptake and processing by the APCs that are simultaneously being recruited and activated by the adjuvant's inflammatory properties. changyubio.comnih.gov
This coordinated action ensures that when APCs present CEA peptides, they are in a highly activated state, expressing the necessary co-stimulatory molecules (like CD80/CD86) required for potent T cell priming. nih.govwikipedia.org The IFA-induced local cytokine and chemokine network further supports the differentiation of these newly activated T cells into functional effectors, particularly creating a Th1-dominant microenvironment favorable for cell-mediated anti-tumor immunity. bmj.com In essence, IFA creates an optimal immunological context for the presentation of CEA, transforming a poorly immunogenic self-antigen into a potent target for the immune system.
Influence on Receptor-Ligand Binding and Cell Adhesion
CEA and its family members are centrally involved in cell adhesion, a process fundamental to tissue organization, immune cell trafficking, and tumor metastasis. nih.govaacrjournals.org Their influence is exerted through both homophilic (binding to identical molecules) and heterophilic (binding to different molecules) interactions.
The primary adhesion function of CEACAMs is mediated by the N-terminal immunoglobulin (Ig)V-like domain. researchgate.net CEACAM1, a prominent member of this family, can engage in homophilic binding with CEACAM1 on adjacent cells, a mechanism that is crucial for maintaining cell-cell adhesion and tissue architecture. nih.govnih.gov Furthermore, CEACAM1 can bind heterophilically to other CEACAM family members, such as CEACAM5 (CEA). mdpi.com These interactions are not static; for instance, for CEACAM1 to participate in trans interactions (between opposing cells), its cis dimers (on the same cell) must first be disrupted. nih.gov
Beyond self-interaction, CEA and CEACAMs serve as ligands for various other receptors, thereby modulating immune cell function. For example, CEACAM1 on tumor cells can interact with inhibitory receptors like T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) on T cells, leading to the suppression of anti-tumor T-cell activity. frontiersin.org Similarly, the interaction between CEACAM1 on tumor cells and CEACAM1 on Natural Killer (NK) cells can inhibit the cytotoxic function of NK cells. nih.govmdpi.com
Recent studies have also identified CEA as a ligand for other molecules. For instance, it has been reported that CEA can directly interact with the Transforming Growth Factor-beta (TGF-β) type I receptor (TBRI), but not the type II receptor (TBRII). nih.gov This interaction has significant implications for TGF-β signaling, a key pathway in cancer progression and immune regulation. Additionally, specific glycoforms of CEA can serve as ligands for selectins, such as E-selectin and L-selectin, which are crucial for the adhesion of circulating tumor cells to the endothelium, a critical step in metastasis. wikipedia.org
Some pathogens have also evolved proteins to specifically bind to CEACAMs, highlighting their significance in host-pathogen interactions and the immune response. mdpi.com
| Molecule | Binding Partner(s) | Cellular Outcome |
|---|---|---|
| CEACAM1 | CEACAM1 (homophilic) | Cell-cell adhesion, tissue architecture |
| CEACAM1 | CEACAM5 (CEA) (heterophilic) | Modulation of cell adhesion and signaling |
| CEACAM1 (on tumor cells) | TIM-3 (on T cells) | Inhibition of T-cell anti-tumor activity |
| CEACAM1 (on tumor cells) | CEACAM1 (on NK cells) | Inhibition of NK cell cytotoxicity |
| CEA (CEACAM5) | TGF-β Receptor I (TBRI) | Inhibition of TGF-β signaling pathway |
| CEA (glycoforms) | E-selectin, L-selectin | Tumor cell adhesion to endothelium |
Intracellular Signaling Pathways Affected by this compound Components
The binding of ligands to CEA and CEACAMs initiates a cascade of intracellular signaling events that can profoundly alter cell behavior. The nature of these signals often depends on the specific CEACAM member, its isoform, and the cellular context.
CEACAM1 is particularly well-studied in this regard and exists in different isoforms, most notably a long (CEACAM1-L) form with a cytoplasmic tail containing two immunoreceptor tyrosine-based inhibitory motifs (ITIMs), and a short (CEACAM1-S) form lacking these motifs. frontiersin.orgnih.gov Upon ligand binding and phosphorylation, the ITIMs of CEACAM1-L can recruit SRC homology 2 (SH2) domain-containing signaling proteins, such as the cytoplasmic tyrosine phosphatases SHP-1 and SHP-2. nih.govfrontiersin.org This recruitment is a key mechanism for the inhibitory function of CEACAM1. For example, in T cells and NK cells, CEACAM1 engagement leads to SHP-1-mediated dephosphorylation of downstream signaling molecules, thereby dampening activating signals. nih.gov
Conversely, CEACAMs can also transmit activating signals. The dimerization of CEACAM1-L isoforms can influence whether they bind to inhibitory phosphatases (like SHPs, which preferentially bind to homodimers) or activating kinases (like SRC family kinases, which can bind to both monomers and dimers). frontiersin.orgnih.gov
CEA itself, being a GPI-anchored protein, lacks an intracellular domain and must therefore modulate signaling pathways by interacting with other transmembrane proteins. nih.gov As mentioned, CEA can bind to the TGF-β receptor I, leading to an attenuation of TGF-β signaling. nih.gov This is significant as the TGF-β pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages. By inhibiting this pathway, CEA can contribute to tumor progression. nih.gov
More recently, CEA has been shown to influence fatty acid metabolism and promote the proliferation and migration of non-small cell lung cancer cells by activating the PGC-1α signaling pathway. nih.gov This occurs through an increase in intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and upregulates PGC-1α. nih.gov
The interplay with interferon (IFN) signaling adds another layer of complexity. Interferons are cytokines that play a crucial role in the anti-tumor immune response, largely through the JAK-STAT signaling pathway. nih.govthermofisher.com Studies have shown that interferons (specifically IFN-α and IFN-γ) can increase the production and secretion of CEA in some colorectal cancer cell lines. scispace.com Furthermore, IFN signaling can lead to the expression of numerous interferon-stimulated genes (ISGs), some of which can influence T-cell function and immune cell recruitment. nih.gov While direct modulation of CEA signaling by IFN-activated pathways is still an area of active research, the ability of IFNs to upregulate CEA expression suggests a potential for cross-talk between these two systems in the tumor microenvironment.
| Molecule/Pathway | Key Signaling Components | Cellular Function Modulated |
|---|---|---|
| CEACAM1-L | ITIMs, SHP-1, SHP-2 | Inhibition of T-cell and NK-cell activation |
| CEA | TGF-β Receptor I | Inhibition of TGF-β signaling, promotion of tumor progression |
| CEA | cAMP, PKA, PGC-1α | Increased fatty acid metabolism, cell proliferation and migration |
| Interferon (IFN) Signaling | JAKs, STATs, ISGs | Antiviral and anti-tumor immunity, potential upregulation of CEA expression |
Preclinical Immunological Assessment of Ifa Cea Constructs
In Vitro Characterization of Immune Responses to IFA-CEA
The in vitro assessment of immune responses elicited by constructs of Incomplete Freund's Adjuvant (IFA) and Carcinoembryonic Antigen (CEA) is a critical step in preclinical evaluation. These studies aim to characterize the specific cellular and humoral immune mechanisms activated by the construct before moving into in vivo models.
The activation and subsequent proliferation of T-lymphocytes are hallmarks of a cell-mediated immune response. Assays measuring these phenomena are fundamental to evaluating this compound constructs. T-cell activation can be quantified through several methods, including the up-regulation of activation markers like CD25 and the production of effector cytokines such as Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α). nih.govpromab.com
In studies involving CEA, peripheral blood mononuclear cells from immunized animals are stimulated with CEA to assess proliferative responses. nih.gov The presence of CEA-specific memory T-cells can be detected through lymphoblastic transformation data using enriched T-cell populations. nih.gov For instance, after immunization with a CEA-based vaccine, lymphocytes have shown interleukin 2 and interleukin 4 release in response to CEA stimulation. nih.gov Dendritic cells transduced with a recombinant adenovirus containing the CEA gene (AdVCEA) have been shown to induce higher CEA-specific proliferative responses compared to peptide-loaded dendritic cells. nih.gov The resulting T-cell lines can recognize and react to CEA-expressing tumor cells in a human leukocyte antigen (HLA) class I-restricted manner. nih.gov
Table 1: Summary of In Vitro T-Cell Response Assays to CEA Constructs
| Assay Type | Objective | Key Findings | Reference |
|---|---|---|---|
| Lymphocyte Proliferation Assay | To measure the proliferation of T-cells in response to CEA stimulation. | Peripheral blood mononuclear cells from immunized monkeys were found to proliferate in response to CEA stimulation. | nih.gov |
| Lymphoblastic Transformation | To detect the presence of CEA-specific memory T-cells. | CEA-specific memory T-cells were detected in 3 out of 5 immunized mice. | nih.gov |
| Cytokine Release Assay (IL-2/IL-4) | To quantify cytokine production as a marker of T-cell activation. | Lymphocytes from 2 out of 5 vaccinated mice released interleukin 2/interleukin 4 in response to CEA. | nih.gov |
| DC-Induced Proliferation | To assess T-cell proliferation induced by CEA-loaded dendritic cells. | AdVCEA-infected dendritic cells induced higher CEA-specific proliferative responses than peptide-loaded dendritic cells. | nih.gov |
The humoral immune response, characterized by B-cell activation and antibody production, is another crucial component of the immunological assessment of this compound constructs. In a typical T-dependent immune response, activated B-cells differentiate and produce antibodies. nih.gov The production of antibodies specific to an immunogen is a primary function of B-lymphocytes. thermofisher.com
Following immunization with CEA constructs, strong anti-CEA antibody responses are commonly observed. nih.govnih.gov For example, after three vaccinations with a recombinant CEA vaccine, all vaccinated rhesus monkeys exhibited a robust anti-CEA antibody response as measured by enzyme-linked immunosorbent assay (ELISA). nih.gov Similarly, four out of five mice vaccinated with a plasmid DNA encoding human CEA demonstrated anti-CEA antibody responses. nih.gov The functional ability of these antibodies to mediate the lysis of CEA-bearing tumor cells can be demonstrated using human effector cells, a response that can be enhanced by interleukin 2. nih.gov
Table 2: Profile of Antibody Responses to CEA Immunization
| Animal Model | Immunogen | Key Findings | Measurement Method | Reference |
|---|---|---|---|---|
| Rhesus Monkeys | rV(NYC)-CEA | Strong anti-CEA antibody response after three vaccinations. Antibodies demonstrated functional ability to mediate lysis of CEA-bearing tumor cells. | ELISA, Antibody-mediated lysis assay | nih.gov |
| C57BL/6 Mice | Plasmid DNA encoding human CEA | Anti-CEA antibody responses were demonstrated in 4 out of 5 mice. | Not specified | nih.gov |
| BALB/c Mice | NP-OVA in IFA | Substrains of mice showed divergent IgG1, IgG2a, and IgE antibody responses following adjuvanted immunization. | Serum titer analysis | nih.gov |
A primary goal of cancer immunotherapy is to induce cytotoxic immune cells that can recognize and eliminate tumor cells. In vitro cytotoxicity assays are therefore essential to determine the functional efficacy of the immune response generated by this compound constructs. These assays measure the ability of effector cells, such as cytotoxic T-lymphocytes (CTLs) or lymphokine-activated killer (LAK) cells, to lyse CEA-positive target cells.
Studies have shown that T-cell lines primed by CEA-transduced dendritic cells can recognize and kill not only CEA peptide-loaded target cells but also CEA-expressing tumor cell lines. nih.gov This cytotoxic activity is primarily mediated by CD8+ T-cells. nih.gov Bispecific antibodies designed to bind both CEA on tumor cells and CD3 on T-lymphocytes have been shown to augment the cytotoxicity of CD3-positive T-cells against CEA-positive targets. nih.gov Using a 51Cr-release assay, effector cells pretreated with such a bispecific antibody showed significantly increased specific lysis of CEA-expressing KATOIII cells compared to untreated effector cells. nih.gov
Table 3: In Vitro Cytotoxicity Against CEA-Positive Tumor Cells
| Effector Cells | Target Cells | Construct/Mediator | Assay | Key Result (% Specific Lysis) | Reference |
|---|---|---|---|---|---|
| Peripheral Blood Mononuclear Cells (PBMC) | KATOIII | AB5C10*UCHT1 Bispecific Antibody | 51Cr-release | 16.3% (vs. 3.0% untreated) at 100:1 E:T ratio | nih.gov |
| Lymphokine-Activated Killer (LAK) cells | KATOIII | AB5C10*UCHT1 Bispecific Antibody | 51Cr-release | 57.4% (vs. 35.8% untreated) at 12.5:1 E:T ratio | nih.gov |
| T-cell lines | CEA-expressing tumor cell lines | AdVCEA-infected Dendritic Cells | Not specified | T-cells recognized and lysed tumor cells in an HLA class I-restricted manner. | nih.gov |
| CAR-T cells | Pancreatic Cancer Cells | CEA-targeting CAR-T | Not specified | Cytotoxicity demonstrated with an Effector:Target ratio of 10:1. | researchgate.net |
Non-Human In Vivo Immunogenicity and Efficacy Studies of this compound
Following promising in vitro results, the focus shifts to non-human in vivo models to assess the immunogenicity and efficacy of this compound constructs in a complex biological system. These studies are vital for understanding how the construct performs within a living organism, providing data that informs potential clinical applications.
Murine models are extensively used for the initial in vivo evaluation of CEA-based vaccines. nih.gov A common immunization protocol involves injecting mice with the antigen emulsified in an adjuvant. hookelabs.com For instance, mice can be primed with a CEA-derived synthetic long peptide (SLP-CEA) mixed with IFA. researchgate.netresearchgate.net This is often followed by one or two booster doses of the antigen, which may be emulsified in IFA or administered in a different formulation like PBS. hookelabs.comresearchgate.net
Heterologous DNA prime/protein boost strategies have also been evaluated. In this approach, animals are first primed with a DNA vaccine encoding CEA and then boosted with a recombinant CEA protein. nih.gov This strategy has been shown to induce cellular immune responses of a higher magnitude than repeated doses of the recombinant protein alone. nih.gov To study immune responses to human CEA, which is a self-antigen in humans, transgenic mice have been developed that express human CEA, providing a more clinically relevant model. nih.gov
Table 4: Examples of Immunization Protocols in Murine Models
| Mouse Model | Immunization Strategy | Priming Agent | Booster Agent(s) | Adjuvant(s) | Reference |
|---|---|---|---|---|---|
| General | Protein Immunization | Antigen/Protein | Antigen/Protein | Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA) | hookelabs.com |
| C57BL/6 | Peptide Vaccine | 7 nmol SLP-CEA | 7 nmol SLP-CEA | Incomplete Freund's Adjuvant (IFA), CpG | researchgate.net |
| Not Specified | DNA Prime/Protein Boost | CEA66 DNA vaccine | Recombinant CEA protein | Granulocyte-macrophage colony-stimulating factor (GM-CSF) | nih.gov |
| CEA.Tg Mice | Protein Immunization | Whole CEA protein | Not specified | Not specified | nih.gov |
Non-human primate models, such as rhesus monkeys, serve as a crucial intermediate step between murine studies and human clinical trials. nih.govnih.gov These models are used to evaluate the immunogenicity and safety of vaccine candidates in a system that more closely resembles human physiology and immunology. nih.gov
In one study, rhesus monkeys were immunized with a recombinant vaccinia virus expressing the human CEA gene. nih.gov The administration of the vaccine induced both a humoral and a cell-mediated immune response directed against human CEA. Cellular immunity was confirmed by delayed-type hypersensitivity upon intradermal challenge with purified CEA, and humoral immunity was demonstrated by a strong anti-CEA antibody response. nih.gov Furthermore, peripheral blood mononuclear cells from the immunized monkeys were shown to proliferate when stimulated with CEA. nih.gov These studies are critical for establishing the potential of a vaccine to break immunological tolerance to a self-antigen like CEA and to induce potent, sustained immune responses. nih.govnih.gov
Table 5: Immunogenicity Findings in Non-Human Primate Models
| Primate Model | Vaccine Construct | Immune Response Measured | Key Findings |
|---|---|---|---|
| Rhesus Monkey | rV(NYC)-CEA | Humoral (Antibody) Response | All vaccinated animals exhibited a strong anti-CEA antibody response. nih.gov |
| Rhesus Monkey | rV(NYC)-CEA | Cellular (T-Cell) Response | Vaccinated animals displayed significant anti-CEA responses measured by delayed-type hypersensitivity and lymphocyte proliferation. nih.gov |
| Non-human Primate | AERAS-402/Ad35 | Cellular (T-Cell) Response | Sustained high-level polyfunctional CD4+ and CD8+ T cell responses observed in bronchoalveolar lavage fluid. nih.gov |
Assessment of Anti-Tumor Immune Responses in Preclinical Disease Models
Preclinical studies utilizing various models have demonstrated the potential of constructs targeting carcinoembryonic antigen (CEA) to elicit significant anti-tumor immune responses. These investigations reveal that such constructs can effectively inhibit tumor growth and, in some cases, lead to complete tumor eradication. nih.gov
In murine models of colon adenocarcinoma expressing human CEA, vaccination with a recombinant CEA-vaccinia virus construct rendered the mice resistant to subsequent tumor cell transplantation. nih.gov Furthermore, when the vaccine was administered to mice with established tumors, it resulted in a significant reduction in tumor growth or complete elimination of the tumor. nih.gov This suggests that the construct can induce a potent and lasting anti-tumor immunity.
Another approach involves the use of immunocytokines, which are fusion proteins combining an anti-CEA antibody with an immune-stimulating cytokine like Interleukin-2 (IL-2). In a transgenic murine model expressing human CEA, an anti-CEA-IL-2 immunocytokine (ICK) demonstrated significant tumor eradication. nih.gov This indicates a direct and potent anti-tumor effect mediated by the targeted delivery of the cytokine to the tumor site. The anti-tumor response is further enhanced by the promotion of IFNγ expression and increased activity of CD8+ T cells. mdpi.com
The efficacy of these constructs is not limited to monotherapy. Studies have explored combinations with other cancer treatments, such as stereotactic radiation therapy (SRT). The combination of an anti-CEA-IL-2 immunocytokine with fractionated SRT resulted in greater tumor inhibition and induced immunity against tumor rechallenge, suggesting a synergistic effect between the two modalities. nih.govconsensus.app
The following table summarizes key findings from preclinical studies on the anti-tumor immune responses induced by this compound constructs.
| Preclinical Model | This compound Construct | Key Anti-Tumor Immune Response Findings | Reference |
| Murine Colon Adenocarcinoma | Recombinant CEA-vaccinia virus | - Resistance to growth of subsequent CEA-expressing tumors.- Significant reduction or elimination of established tumors. | nih.gov |
| Transgenic Murine Model (expressing human CEA) | Anti-CEA-IL-2 Immunocytokine (ICK) | - Significant tumor eradication as a single agent.- Induced immunity to tumor rechallenge when combined with SRT. | nih.gov |
| Syngeneic Tumor Models | CEA-IL-2v (variant IL-2) | - Single-agent and combination efficacy. | mdpi.com |
Analysis of Immune Cell Infiltration and Microenvironment Modulation in Preclinical Settings
The anti-tumor effects of this compound constructs are closely linked to their ability to modulate the tumor microenvironment (TME) and promote the infiltration of effector immune cells. The TME is a complex ecosystem of cancer cells, stromal cells, and various immune cells that can either support or suppress tumor growth. nih.govnih.gov
Studies analyzing tumors treated with an anti-CEA-IL-2 immunocytokine revealed a significant shift in the composition of tumor-infiltrating lymphocytes (TILs). A notable increase in the frequency of both CD8+ and CD4+ T cells was observed in treated mice compared to controls. nih.gov Concurrently, there was an increase in CD11b-positive myeloid cells, which can include macrophages, dendritic cells, and myeloid-derived suppressor cells. nih.gov
Crucially, the treatment led to a significant reduction in the frequency of tumor-infiltrating FoxP3+ CD4+ T cells, which are regulatory T cells (Tregs). nih.gov Tregs are known to suppress anti-tumor immune responses, so their reduction within the TME is a favorable prognostic indicator. This suggests that the immunocytokine does not preferentially stimulate the proliferation or migration of these immunosuppressive cells to the tumor site. nih.gov
Further analysis of CEA-targeted immunocytokines with a variant of IL-2 (CEA-IL-2v), which has reduced binding to the CD25 subunit of the IL-2 receptor, showed a preferential expansion of CD8+ T cells over CD4+ T cells, both in the periphery and within the tumor. mdpi.com This shift in the CD8+:CD4+ ratio towards a more cytotoxic response is associated with the observed anti-tumor efficacy. mdpi.com
The table below details the observed changes in immune cell infiltration and the tumor microenvironment following treatment with this compound constructs in preclinical models.
| Preclinical Model | This compound Construct | Immune Cell Infiltration & Microenvironment Modulation | Reference |
| Transgenic Murine Model (expressing human CEA) | Anti-CEA-IL-2 Immunocytokine (ICK) | - High frequency of tumor-infiltrating CD8+ and CD4+ T cells.- Increased infiltration of CD11b positive myeloid cells.- Significant reduction in tumor-infiltrating FoxP3+ CD4+ T cells (Tregs). | nih.gov |
| Syngeneic Tumor Models | CEA-IL-2v (variant IL-2) | - Induced a CD8+:CD4+ ratio skewed towards CD8+ T cells in the periphery and the tumor. | mdpi.com |
Structure Activity Relationship Sar Studies of Ifa Cea Components and Analogs
Analysis of Structural Features of CEA Peptides Influencing Immunogenicity
The immunogenicity of Carcinoembryonic Antigen (CEA) peptides is not uniform and is heavily dependent on their specific structural attributes. Key elements such as the amino acid sequence, peptide length, and conformation play a significant role in how these peptides are processed and presented by antigen-presenting cells (APCs) and subsequently recognized by T-cells. The higher-order structure of the antigenic protein can significantly influence the immunogenicity of the epitopes embedded within it. nih.gov For instance, the alpha3 region and membrane anchoring of the HLA heavy chain have been identified as critical for in vivo T-cell responses. nih.gov
Research has shown that even minor alterations in the peptide sequence can have a dramatic impact on its ability to bind to Major Histocompatibility Complex (MHC) molecules and be recognized by T-cell receptors (TCRs). aacrjournals.org The interaction between the peptide and the MHC molecule is a critical checkpoint in the initiation of an immune response. Therefore, understanding the structural requirements for optimal peptide-MHC binding is a primary focus of SAR studies in this area.
Heteroclitic analogs are modified peptides that elicit a more potent T-cell response compared to the native epitope. google.comnih.gov These analogs are designed to have an increased affinity for MHC molecules, leading to more stable peptide-MHC complexes and enhanced T-cell activation. nih.gov The generation of cytotoxic T lymphocytes (CTLs) against these modified peptides can lead to improved killing of tumor cells that present the native peptide. nih.gov
The development of heteroclitic analogs often involves substituting specific amino acid residues at anchor positions within the peptide sequence to improve MHC binding. nih.gov For example, modifications to the HLA-A*0201 binding motif of certain peptides have been shown to significantly enhance the killing of peptide-pulsed antigen-presenting cells by T-cell lines. nih.gov Studies have demonstrated that T-cells generated against heteroclitic peptides can effectively kill primary tumor cells, even when the native tumor antigen peptide has a low binding affinity. nih.gov
It is important to note that the response to both native and heteroclitic peptides can vary among individuals, suggesting that the immunogenicity is donor-dependent. nih.gov In some cases, T-cells may recognize one peptide but not show cross-reactivity with the altered version. nih.gov
The antigenicity of CEA, its ability to be recognized by antibodies and T-cells, is highly sensitive to amino acid substitutions. aacrjournals.orgnih.gov Even single amino acid changes can alter the peptide's conformation and its interaction with immune receptors. aacrjournals.org Studies involving systematic amino acid replacements have provided valuable insights into which residues are critical for immunogenicity. aacrjournals.org
For instance, substituting each residue of the wild-type CEA691 peptide with various amino acids has shown that certain changes can enhance binding to HLA-A2 molecules and improve recognition by CTL clones. aacrjournals.org Interestingly, substitutions that lead to more immunogenic epitopes are often conservative changes, where the replacing amino acid has a similar or slightly larger volume than the original. aacrjournals.org
The following table summarizes the effects of various amino acid substitutions on the immunogenicity of a CEA peptide, based on research findings.
| Original Peptide | Substitution Position | Substituted Amino Acid | Effect on HLA-A2 Binding | Impact on T-Cell Recognition | Reference |
|---|---|---|---|---|---|
| CEA691 (IMIGVLVGV) | 1 | Y | Enhanced | Enhanced recognition by specific CTL clones | aacrjournals.org |
| CEA691 (IMIGVLVGV) | 2 | S, V | Variable | Enhanced reactivity of specific CTL clones | aacrjournals.org |
| CEA691 (IMIGVLVGV) | 3 | M | Enhanced | Enhanced immunogenicity | aacrjournals.org |
| CEA691 (IMIGVLVGV) | 5 | H, M | Enhanced | Enhanced immunogenicity | aacrjournals.org |
| CEA691 (IMIGVLVGV) | 7 | L | Enhanced | Enhanced immunogenicity | aacrjournals.org |
Adjuvant Modifications and Their Impact on IFA-CEA Efficacy in Immunological Models
Incomplete Freund's Adjuvant (IFA) is a water-in-oil emulsion that enhances the immune response to an antigen. creative-diagnostics.comwikipedia.org It functions by creating a depot at the injection site, allowing for a slow release of the antigen and prolonged stimulation of the immune system. creative-diagnostics.com While IFA itself is considered immunologically inert, its formulation can be modified to improve the efficacy of the this compound vaccine. nih.gov
Modern variations of IFA, such as Montanide ISA-51 and Montanide ISA-720, have been developed to reduce toxicity while maintaining potent adjuvant activity. nih.gov These adjuvants are capable of inducing both high antibody titers and durable effector T-cell responses. nih.gov The efficacy of peptide vaccines formulated with these adjuvants is dependent on factors such as the peptide's affinity for MHC molecules and the presence of CD4+ T-cell help. nih.gov
The physical properties of the IFA emulsion, such as stability, are critical for its adjuvant effect. nih.gov A stable emulsion is essential for achieving high antibody titers. creative-diagnostics.com The composition of the oil phase and the surfactant used can influence the emulsion's characteristics and, consequently, its immunological properties. For example, adjuvants like hexadecane, squalane, and methyl oleate (B1233923) have been shown to prevent adjuvant-induced arthritis in animal models, suggesting they can modulate the Th1/Th2 balance of the immune response. nih.gov
Computational Modeling and Predictive Analytics for this compound Formulations
Computational approaches are increasingly being used to accelerate the design and optimization of vaccine formulations. Molecular modeling and predictive analytics offer powerful tools to understand the complex interactions between antigens, adjuvants, and immune cells at a molecular level.
Molecular dynamics (MD) simulations can provide detailed insights into the dynamic behavior and interactions of molecules over time. In the context of this compound formulations, MD simulations can be used to study the interactions between CEA peptides and the components of the IFA emulsion. These simulations can help to understand how the adjuvant stabilizes the antigen and facilitates its delivery to APCs. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of molecules to their biological activity. wikipedia.orglibretexts.org In the context of immunological formulations, QSAR can be used to predict the immunogenicity of CEA peptide analogs based on their physicochemical properties and molecular descriptors. researchgate.netnih.gov
The primary steps in a QSAR study involve the selection of a dataset, extraction of structural descriptors, variable selection, model construction, and validation. libretexts.org These models can help to identify the key structural features that contribute to a peptide's ability to elicit a strong immune response. mdpi.com By establishing a quantitative relationship between structure and activity, QSAR can guide the rational design of new peptide analogs with enhanced immunogenicity.
The application of QSAR is not limited to peptides. It can also be used to model the activity of adjuvants, helping to design novel adjuvant molecules with improved immunostimulatory properties. researchgate.net For example, a QSAR approach has been used to model the immunostimulatory properties of nucleic acid-based materials, identifying key physicochemical properties that contribute to the immune response. researchgate.net
The following table outlines the key aspects of computational modeling in the context of this compound formulations.
| Computational Method | Application in this compound Formulation | Key Insights Provided | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | Studying adjuvant-antigen interactions | Stability of complexes, binding energies, dynamic behavior of molecules | researchgate.net |
| Molecular Dynamics (MD) Simulations | Screening for novel adjuvants | Identification of molecules with high affinity for immune receptors (e.g., TLRs) | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting immunogenicity of CEA peptide analogs | Identification of key structural features for immunogenicity | researchgate.netnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Designing novel adjuvants | Modeling the relationship between chemical structure and immunostimulatory activity | researchgate.net |
Advanced Analytical Methodologies in Ifa Cea Research
Flow Cytometry and Other Immunological Assays for Cellular Phenotyping and Function
Flow cytometry is a powerful technique extensively utilized in CEA research for cellular phenotyping and assessing immune cell function. It allows for the identification and quantification of cell surface markers and intracellular molecules, proving invaluable in studying CEA expression and the immune responses it elicits nih.gov. For instance, flow cytometry has been employed to analyze the expression of CEA on tumor cells freshly excised from gastric cancer patients, demonstrating its quantitative capability beyond immunohistochemical staining. This method has also been used to study the internalization of monoclonal antibodies directed against CEA, offering a rapid alternative to other assessment methods.
In the context of immune responses, flow cytometry is crucial for evaluating T-cell responses specific to CEA. Studies have shown its application in detecting CEA-specific T cells by analyzing intracellular interferon-gamma (IFN-γ) production following stimulation with CEA peptides. The technique can determine the percentage of CD8+ and IFN-γ-producing cells, indicating the generation or boosting of a CEA-specific T-cell response. Furthermore, flow cytometric analysis has been applied to identify CEA-containing activated macrophages, suggesting new diagnostic possibilities for early colorectal cancer detection.
Beyond flow cytometry, other immunological assays play a vital role. Enzyme-Linked Immunosorbent Assay (ELISA) is widely used to detect and quantify antigens or antibodies in patient samples, including CEA-specific antibodies nih.gov. Cytotoxicity assays, such as the 51Cr release cytotoxicity assay, are employed to measure the lytic activity of cytotoxic T cells against CEA-expressing target cells, providing insights into the effectiveness of immune responses. These assays, often in conjunction with flow cytometry, provide a comprehensive understanding of cellular functions and immune interactions related to CEA.
Spectroscopic and Microscopic Techniques for Structural and Morphological Characterization of Formulations
Spectroscopic and microscopic techniques are indispensable for characterizing the structure and morphology of CEA and its related formulations. Ultraviolet-visible (UV-Vis) absorption spectroscopy, for example, has been used to determine the release of loaded molecules from magnetic mesoporous silica (B1680970) hybrid materials designed for spectrometric aptasensing of CEA. This method allows for the sensitive detection of CEA, showing a linear relationship between absorbance and CEA concentration.
Surface-Enhanced Raman Scattering (SERS) is another novel spectroscopic technique that offers high sensitivity, selectivity, and rapid, nondestructive detection for cancer biomarkers like CEA. SERS platforms often utilize magnetic plasmonic particles, leveraging their combined magnetic and plasmonic properties for enhanced detection. Inductively Coupled Plasma Mass Spectrometry (ICP-MS), particularly single-particle ICP-MS (spICP-MS), has been developed for sensitive CEA evaluation. This strategy uses gold nanoparticles (AuNPs) as probes in a sandwich immunoassay format, allowing for the quantification of CEA by counting the remaining AuNPs after magnetic separation. This approach provides a broad linear range and a low detection limit for CEA quantification.
Microscopic techniques, such as Scanning Electron Microscopy (SEM), are used for morphological characterization, including the assessment of nanoparticle formulations. While not directly applied to CEA itself in the provided context, SEM is generally utilized to characterize the morphology of materials, such as polymer nanofibers and nanostructured lipid carriers, which could be relevant for CEA delivery or detection systems. Magnetic Resonance Microscopy (MRFM) is also an advanced microscopic technique capable of studying objects smaller than a cell, potentially applicable to the detailed structural analysis of CEA complexes or interactions.
Genomic and Proteomic Approaches for Understanding Immune Response to IFA-CEA
Genomic and proteomic approaches provide deep insights into the molecular mechanisms underlying CEA expression and the subsequent immune responses. Genomic studies, such as syntenic mapping of CEA homologous genes, reveal the chromosomal arrangement and evolutionary history of the CEA gene family, which is implicated in various physiological and pathophysiological functions, including immunity and carcinogenesis. These studies highlight how gene duplication events have contributed to the diversity and functional divergence of CEA-encoded proteins.
Proteomics, focusing on the detection and quantification of proteins, offers a more direct reflection of cellular states compared to genomic or transcriptomic studies. In CEA research, proteomic approaches are crucial for in-depth glycosylation profiling of plasma CEA in cancer patients. A highly sensitive chemical proteomic strategy, combined with multienzymatic digestion, has enabled the comprehensive characterization of N-glycosylation sites on CEA, revealing differential site-specific glycoforms in various cancers. This methodology can identify novel biomarkers for early cancer diagnosis and monitoring. Proteomics also plays a significant role in characterizing immune responses in cancer, aiming to identify novel immune regulators and potential biomarkers. Advanced single-cell proteomics, including mass cytometry (MC), allows for quantitative profiling of immune responses and evaluation of signaling at the single-cell level, providing a powerful method to analyze the heterogeneous immune microenvironment in cancer.
Immunofluorescence Assay (IFA) Applications in CEA-Related Research
The Immunofluorescence Assay (IFA) is a fundamental immunological technique that utilizes fluorescently labeled antibodies to detect and localize specific antigens or antibodies within biological samples nih.gov. In CEA-related research, IFA is widely applied for both diagnostic and research purposes. It allows for the visualization of CEA molecules expressed in cells and tissues.
The principle of IFA involves the specific binding between an antigen (like CEA) and a fluorescently labeled antibody. Both direct and indirect IFA methods are employed. Direct IFA uses a single, fluorescently labeled antibody, while indirect IFA utilizes an unlabeled primary antibody followed by a fluorescently labeled secondary antibody, which amplifies the signal. This technique is commonly used to identify pathogens and autoimmune antibodies in tissues and cells, and its application extends to studying the localization and expression of specific proteins within cells and tissues. In the context of CEA, IFA can confirm positive results obtained from other serological tests and visualize the location of antibody-antigen reactions within infected or tumor cells. For instance, IFA has been used to determine titers of Alphavirus replicon particles matched to CEA for research, diagnostic, and therapeutic applications.
The ability of IFA to provide detailed visual information on antigen distribution makes it a valuable tool for understanding CEA's cellular context and its interactions with the immune system.
Future Directions and Emerging Research Avenues for Ifa Cea Formulations
Development of Next-Generation Adjuvant Systems for Tumor Antigens
The use of IFA as an adjuvant, while effective at creating a sustained antigen depot, has been associated with potential downsides, including the sequestration of T cells at the injection site, which may limit their migration to the tumor microenvironment. nih.gov Research is now focused on next-generation adjuvants designed to elicit more potent and targeted immune responses with improved safety profiles. These modern adjuvants often activate specific innate immune pathways to shape the subsequent adaptive response. mdpi.comelifesciences.org
Key developments in next-generation adjuvants include:
Toll-Like Receptor (TLR) Agonists : Synthetic molecules that activate TLRs can induce strong pro-inflammatory signals. For example, CpG oligodeoxynucleotides (agonists for TLR9) and monophosphoryl lipid A (MPLA, an agonist for TLR4) are known to promote robust Th1-type immune responses, which are crucial for anti-tumor cellular immunity. nih.govbmj.com Several clinical trials are assessing TLR agonists to improve cancer vaccine responses. nih.gov
STING Agonists : The Stimulator of Interferon Genes (STING) pathway is a critical mediator of innate immunity. Agonists of this pathway can drive a potent type I interferon response, which enhances the activation of dendritic cells and the priming of tumor-specific CD8+ T cells. nih.gov
Saponin-Based Adjuvants : Formulations like Matrix-M, which contains saponins, are being used in modern vaccines. mdpi.com The liposomal adjuvant AS15, which combines MPLA, CpG, and the saponin (B1150181) QS-21, has been shown to promote strong cellular responses against tumor antigens in clinical trials. mdpi.com
Cytokines : Cytokines such as Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF) have been used as adjuvants to promote the recruitment and maturation of dendritic cells, thereby enhancing antigen presentation and T cell activation. nih.govbmj.com
| Adjuvant Class | Example(s) | Primary Mechanism of Action | Desired Immune Outcome |
|---|---|---|---|
| Traditional Emulsion | Incomplete Freund's Adjuvant (IFA) | Creates an antigen depot for slow release. researchgate.net | Sustained antigen presentation. |
| TLR Agonists | CpG ODN, Monophosphoryl Lipid A (MPLA) | Activates specific Toll-Like Receptors (e.g., TLR9, TLR4) on innate immune cells. nih.govbmj.com | Strong Th1 polarization, enhanced dendritic cell maturation. nih.gov |
| STING Agonists | Various cyclic dinucleotides | Activates the STING pathway, leading to Type I Interferon production. nih.gov | Potent activation of CD8+ T cell responses. |
| Cytokines | GM-CSF | Promotes maturation and function of dendritic cells and macrophages. nih.govbmj.com | Enhanced antigen presentation and T cell activation. nih.gov |
| Complex Formulations | AS04 (Alum + MPLA), AS15 | Combines multiple immunostimulatory components for synergistic effects. mdpi.combmj.com | Skewing immune response from Th2 to a more effective Th1 phenotype. bmj.com |
Integration of IFA-CEA Constructs with Novel Immunotherapeutic Strategies
While cancer vaccines can prime and expand tumor-specific T cells, their efficacy can be limited by the immunosuppressive tumor microenvironment. mdpi.com A promising strategy is to combine vaccine formulations like this compound with other immunotherapies that can overcome these barriers, particularly immune checkpoint inhibitors (ICIs). mdpi.comnih.gov
ICIs, such as anti-PD-1 and anti-CTLA-4 antibodies, work by "releasing the brakes" on the immune system, allowing T cells to effectively attack tumor cells. nih.gov Preclinical and clinical data suggest a powerful synergy when vaccines are combined with ICIs. The vaccine serves to increase the number of tumor-infiltrating T cells (turning a "cold" tumor "hot"), while the checkpoint inhibitor ensures these T cells can remain active within the tumor. nih.govmdpi.com
Several clinical trials have explored this combination. For instance, a trial combining a peptide vaccine emulsified in IFA with the CTLA-4 inhibitor ipilimumab was conducted for melanoma, demonstrating the feasibility of this approach. nih.gov The combination of vaccines with PD-1/PD-L1 inhibitors is also an active area of investigation, as these agents may have a more favorable toxicity profile for combination therapies. nih.gov This combined approach has the potential to increase the proportion of patients who respond to immunotherapy with minimal added toxicity.
Bioinformatics and Systems Biology Approaches in Understanding this compound Interactions
Understanding the complex molecular and cellular events that follow vaccination is crucial for designing more effective immunotherapies. Systems biology, which integrates high-throughput data from genomics, transcriptomics, and proteomics, offers a holistic approach to deciphering the mechanisms of action of vaccine adjuvants. nih.govnih.gov This field, often termed "systems vaccinology," can provide a comprehensive picture of the hundreds or thousands of genes and complex networks that are modulated by a vaccine and adjuvant. nih.gov
By applying these approaches to this compound formulations, researchers can:
Profile Adjuvant Responses : Analyze the gene expression profiles induced by IFA to understand how it activates innate immunity and shapes the adaptive response. nih.gov
Identify Biomarkers of Efficacy : Correlate specific molecular signatures (e.g., gene expression patterns or cytokine profiles) in the blood after vaccination with clinical outcomes. This can help predict which patients are most likely to respond to the therapy.
Elucidate Immune Pathways : Map the complex interaction networks between immune cells, cytokines, and signaling pathways that are triggered by the this compound vaccine. nih.gov
Systems biology studies can distinguish the transcriptional responses induced by different adjuvants, providing insights into how they influence dendritic cell activation, innate immunity, and the subsequent T-cell response. nih.gov This deeper, data-driven understanding allows for a more rational selection and design of adjuvants and vaccine components. nih.gov
Exploration of Alternative Delivery Mechanisms for Immunological Efficacy
The physical delivery system for an antigen and adjuvant is critical to the vaccine's success. While IFA creates a depot, its oil-based emulsion has limitations. Modern research is heavily focused on nanoparticle-based delivery systems, which offer greater control over the co-delivery of antigens like CEA and adjuvants to antigen-presenting cells.
Nanoparticle systems under investigation include:
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles : PLGA is a biocompatible and biodegradable polymer that can be used to create nanoparticles for delivering CEA. nih.govresearchgate.net These particles can be engineered for sustained release of the antigen. nih.govresearchgate.net
Silica (B1680970) Nanoparticles : Dye-doped silica nanoparticles have been developed and conjugated with anti-CEA antibodies, demonstrating tumor-specific imaging and targeting capabilities in preclinical models. tandfonline.com
Maghemite Nanoparticles : Functionalized maghemite (iron oxide) nanoparticles have been used to specifically target CEA-expressing colorectal cancer cell lines, suggesting their potential as a "theragnostic" platform for both diagnosis and therapy. nih.gov
These advanced delivery systems can improve the efficacy of a CEA-based vaccine by ensuring that both the antigen and an adjuvant are delivered to the same antigen-presenting cell, enhancing uptake, and promoting transport to the draining lymph nodes for an optimal immune response. researchgate.netnih.gov
Q & A
What frameworks can guide the formulation of rigorous research questions for studying compounds like Ifa-cea?
Methodological Answer: Use established frameworks such as FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure research questions. For example:
- Feasibility: Ensure access to necessary equipment (e.g., spectroscopy for compound analysis) and ethical approvals.
- Novelty: Identify gaps in existing literature (e.g., this compound’s interaction mechanisms under varying pH conditions).
- Ethics: Address safety protocols for handling hazardous compounds .
Q. How should experimental design balance controlled variables and real-world applicability in compound studies?
Methodological Answer:
- Control Groups: Include negative/positive controls (e.g., solvents without this compound for baseline comparisons).
- Replication: Perform ≥3 experimental replicates to assess reproducibility .
- Practical Relevance: Simulate real-world conditions (e.g., temperature gradients mimicking biological environments) while isolating key variables (e.g., concentration effects) .
Q. What criteria ensure high-quality data collection in primary and secondary research on chemical compounds?
Methodological Answer:
- Primary Data: Use calibrated instruments (e.g., HPLC for purity analysis) and validate protocols via pilot studies.
- Secondary Data: Source from peer-reviewed repositories (e.g., PubChem, NIH databases) and cross-verify metadata (e.g., synthesis conditions).
- Triangulation: Combine spectroscopic, chromatographic, and computational data to reduce bias .
Q. Table 1: Primary vs. Secondary Data Sources
| Aspect | Primary Data | Secondary Data |
|---|---|---|
| Source | Lab experiments, field trials | Published journals, databases |
| Strengths | Tailored to research question | Broad historical/contextual insights |
| Limitations | Time/resource-intensive | Potential incompleteness or bias |
| Validation | Replication and calibration checks | Cross-referencing with multiple sources |
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data for compounds like this compound?
Methodological Answer:
- Root-Cause Analysis: Use statistical tools (e.g., ANOVA for variance assessment) to identify outliers or systemic errors.
- Replication: Repeat experiments under modified conditions (e.g., adjusting reaction times or catalysts).
- Literature Comparison: Contrast findings with prior studies to isolate context-specific factors (e.g., solvent polarity effects) .
Q. What ethical considerations are critical when designing studies involving human subjects exposed to novel compounds?
Methodological Answer:
- Informed Consent: Disclose risks (e.g., allergic reactions), benefits (e.g., therapeutic potential), and withdrawal rights.
- Data Confidentiality: Anonymize participant identifiers and store data securely (e.g., encrypted databases).
- Ethics Review: Obtain approval from institutional review boards (IRBs) and adhere to guidelines like the Declaration of Helsinki .
Q. How can cross-disciplinary approaches address challenges in characterizing this compound’s properties?
Methodological Answer:
- Integrated Methods: Combine computational modeling (e.g., DFT for electronic structure analysis) with wet-lab techniques (e.g., NMR for structural validation).
- Collaborative Frameworks: Engage statisticians for robust data analysis and biologists for toxicity profiling.
- Iterative Refinement: Use feedback loops between disciplines to refine hypotheses (e.g., adjusting synthesis routes based on stability data) .
Q. Table 2: Common Sources of Data Contradiction
Q. What strategies enhance the synthesis of literature reviews for novel compound research?
Methodological Answer:
- Systematic Reviews: Use PRISMA guidelines to screen and prioritize studies (e.g., focusing on this compound’s pharmacokinetic properties).
- Critical Appraisal: Evaluate methodological rigor (e.g., sample sizes, control groups) in existing studies.
- Gap Analysis: Map unresolved questions (e.g., long-term stability of this compound derivatives) to define research priorities .
Q. How can methodological transparency improve reproducibility in compound studies?
Methodological Answer:
- Detailed Protocols: Publish step-by-step methodologies (e.g., synthesis routes, purification steps) in open-access repositories.
- Data Sharing: Deposit raw datasets (e.g., spectral peaks, reaction yields) in FAIR-aligned platforms (e.g., Zenodo).
- Peer Review: Encourage replication studies by independent labs to validate findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
